molecular formula C16H22N6 B2777133 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380094-72-2

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No. B2777133
M. Wt: 298.394
InChI Key: ZGZSQJMOVJEYHW-UHFFFAOYSA-N
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Description

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, also known as Emapunil, is a novel anxiolytic drug that has been developed for the treatment of anxiety disorders. Emapunil is a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system.

Mechanism Of Action

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine acts as a selective agonist of the α2/3-subtype of the GABAA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. Activation of the GABAA receptor leads to an increase in chloride ion influx, which results in hyperpolarization of the neuron and a decrease in neuronal excitability. This leads to the anxiolytic effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine.

Biochemical And Physiological Effects

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to have anxiolytic effects in animal models of anxiety. Studies have also shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has minimal sedative effects and does not impair cognitive function. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be well-tolerated in clinical trials, with few adverse effects reported.

Advantages And Limitations For Lab Experiments

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several advantages for lab experiments. It has a high affinity for the α2/3-subtype of the GABAA receptor, which allows for the selective activation of this receptor subtype. 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine also has minimal sedative effects, which allows for the study of its anxiolytic effects without confounding factors. However, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has limitations in that it is a relatively new drug and its long-term effects are not yet fully understood.

Future Directions

There are several future directions for the study of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. One direction is the investigation of the long-term effects of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine on the brain and behavior. Another direction is the investigation of the potential use of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in the treatment of other psychiatric disorders, such as depression and post-traumatic stress disorder. Additionally, the development of new compounds that target the α2/3-subtype of the GABAA receptor may lead to the development of more effective anxiolytic drugs.

Synthesis Methods

The synthesis of 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The first step is the preparation of 4-methylpyrimidin-2-amine, which is then reacted with 1-(4-bromophenyl)piperazine to form 4-(4-bromophenyl)piperazin-1-yl)-pyrimidin-2-amine. This compound is then reacted with ethyl acetoacetate to form 5-ethyl-4-methyl-6-(4-(4-methylpyrimidin-2-yl)piperazin-1-yl)pyrimidine.

Scientific Research Applications

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of anxiety disorders. Studies have shown that 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light/dark box test. In clinical trials, 5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been shown to be effective in reducing anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder.

properties

IUPAC Name

5-ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-13(3)18-11-19-15(14)21-7-9-22(10-8-21)16-17-6-5-12(2)20-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZSQJMOVJEYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

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